1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
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Description
1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core substituted with a 4-chlorobenzyl group and an indoline-1-carbonyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: Starting from a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.
Introduction of the 4-Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the pyridinone core.
Attachment of the Indoline-1-Carbonyl Group: This can be achieved through an acylation reaction using indoline-1-carboxylic acid or its derivatives.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-17-9-7-15(8-10-17)14-23-12-3-5-18(20(23)25)21(26)24-13-11-16-4-1-2-6-19(16)24/h1-10,12H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHBVBVNBNHKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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